REACTION_CXSMILES
|
C(OC([NH:11][CH:12]([CH:23]([CH3:25])[CH3:24])[C:13](=[O:22])[C:14]([CH3:21])([CH3:20])[C:15](OCC)=[O:16])=O)C1C=CC=CC=1>CO.[C].[Pd]>[CH:23]([CH:12]1[NH:11][C:15](=[O:16])[C:14]([CH3:21])([CH3:20])[C:13]1=[O:22])([CH3:25])[CH3:24] |f:2.3|
|
Name
|
ethyl 4-{[(benzyloxy)carbonyl]amino}-2,2,5-trimethyl-3-oxohexanoate
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NC(C(C(C(=O)OCC)(C)C)=O)C(C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium carbon
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under a hydrogen atmosphere overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The obtained solid was washed with hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1C(C(C(N1)=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.64 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |